(2,4-Dimethoxy-phenyl)-o-tolyl-methanone, also known as 2,4-dimethoxyphenyl o-tolyl ketone, is an organic compound with the molecular formula and a molecular weight of approximately 256.29 g/mol. This compound features a ketone functional group and is characterized by two methoxy groups attached to a phenyl ring, along with an o-tolyl substituent. Its structural complexity allows for various applications in scientific research and potential therapeutic uses.
In terms of classification, (2,4-Dimethoxy-phenyl)-o-tolyl-methanone falls under the category of aromatic ketones. It is classified as a phenolic compound due to the presence of the aromatic phenyl rings and is also categorized as a methoxy-substituted aromatic compound.
The synthesis of (2,4-Dimethoxy-phenyl)-o-tolyl-methanone can be achieved through several methods. A common approach involves the Friedel-Crafts acylation reaction, where an aromatic compound is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
The molecular structure of (2,4-Dimethoxy-phenyl)-o-tolyl-methanone features:
COC1=C(C=C(C=C1)OC)C(=O)C2=CC=CC=C2C
NQZQXKXGZQJYDZ-UHFFFAOYSA-N
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone can participate in various chemical reactions typical of aromatic ketones:
The reactivity of this compound is influenced by the electron-donating nature of the methoxy groups, which increase the electron density on the aromatic ring and enhance its nucleophilicity.
The mechanism of action for (2,4-Dimethoxy-phenyl)-o-tolyl-methanone primarily involves its interactions at a molecular level:
The kinetics and thermodynamics of these reactions depend on solvent effects, temperature, and concentration of reactants.
(2,4-Dimethoxy-phenyl)-o-tolyl-methanone has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3